molecular formula C16H13N3O B2558610 (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide CAS No. 1436370-62-5

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide

Cat. No.: B2558610
CAS No.: 1436370-62-5
M. Wt: 263.3
InChI Key: DOHHWAWJFNYNML-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalysis and Synthesis Applications

A study by Luo Yang et al. (2009) demonstrates the use of tertiary enamides in catalysis, where a chiral Cr(III)(salen)Cl complex catalyzes an enantioselective intramolecular addition reaction, producing highly enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom. This finding highlights the potential of enamides in asymmetric synthesis and catalysis, offering a pathway to synthesize complex organic compounds with high enantiomeric purity (Luo Yang et al., 2009).

Material Science and Engineering

In material science, the synthesis and characterization of new aromatic polyamides with N,N'-Di(4-n-alkylphenyl)benzodiimide units on the main chain have been reported by K. Choi and J. Jung (2004). These polyamides exhibit enhanced thermal stability and excellent solubility, attributes that are essential for their application in high-performance materials (K. Choi & J. Jung, 2004).

Pharmaceutical Research

In pharmaceutical research, the compound has been explored for its role in the synthesis of new heterocycles with a trimethoxyphenyl scaffold, acting as Combretastatin analogues. These heterocycles have shown promising results as anticancer agents, as evidenced by the study conducted by K. A. Ali et al. (2017), which describes the synthesis, molecular docking, and anticancer screening of these compounds. This research underscores the utility of enaminones in developing new therapeutic agents (K. A. Ali et al., 2017).

Antimicrobial and Antitumor Activities

The synthesis of substituted pyrazoles with antitumor and antimicrobial activities, utilizing enaminones as building blocks, highlights another application in medicinal chemistry. S. Riyadh (2011) demonstrated that these novel N-arylpyrazole-containing enaminones could be converted into various biologically active heterocyclic compounds, offering a versatile approach to drug development (S. Riyadh, 2011).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(E)-2-cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-18-16(20)15(11-17)10-12-3-2-4-14(9-12)13-5-7-19-8-6-13/h2-10H,1H3,(H,18,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHWAWJFNYNML-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=CC=C1)C2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=CC=C1)C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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